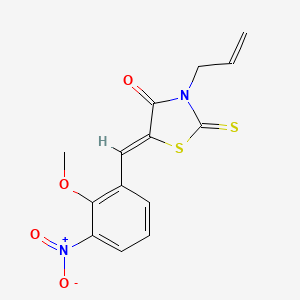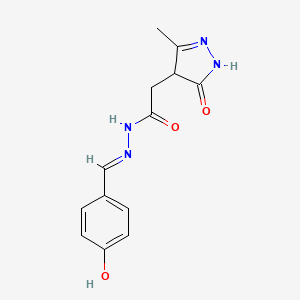
N-1,4-dithiepan-6-yl-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,4-dithiepan-6-yl-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (DTPI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DTPI is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. The unique structural features of DTPI make it a promising candidate for the development of novel drugs for the treatment of various diseases.
作用機序
The mechanism of action of N-1,4-dithiepan-6-yl-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is not fully understood. However, it has been proposed that this compound exerts its biological activity by binding to specific target proteins and modulating their function. For example, this compound has been shown to inhibit the activity of protein kinase CK2 by binding to its active site.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the severity of seizures in animal models. This compound has also been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
実験室実験の利点と制限
N-1,4-dithiepan-6-yl-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in good yield. This compound also exhibits a range of biological activities, making it a versatile tool for investigating various biochemical and physiological processes. However, this compound has some limitations for use in laboratory experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in preclinical research.
将来の方向性
There are several future directions for research on N-1,4-dithiepan-6-yl-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and its potential targets. Additionally, this compound could be further evaluated for its potential applications in the treatment of various diseases, including cancer, bacterial and fungal infections, and epilepsy.
合成法
The synthesis of N-1,4-dithiepan-6-yl-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves the reaction of 1,4-dithiepane-6-carboxylic acid with 2-pyridylhydrazine and triethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then reduced with sodium borohydride to obtain this compound in good yield.
科学的研究の応用
N-1,4-dithiepan-6-yl-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and anticonvulsant activities. This compound has also been investigated as a potential inhibitor of protein kinase CK2, which is a promising target for the development of anticancer drugs.
特性
IUPAC Name |
N-(1,4-dithiepan-6-yl)-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S2/c1-2-7-18-17(6-1)21-16-5-3-4-15(14(16)10-19-21)20-13-11-22-8-9-23-12-13/h1-2,6-7,10,13,15,20H,3-5,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYZUUDPALOAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NC4CSCCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6060194.png)



![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-3-methylbenzamide](/img/structure/B6060217.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6060242.png)
![N-(3,4-dichlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B6060250.png)
amine hydrochloride](/img/structure/B6060261.png)
![N-(2-methylbenzyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6060263.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6060270.png)
![N-[1-(2-fluorophenyl)-4-piperidinyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6060272.png)
![[3-(4-chloro-3-ethylphenoxy)propyl][2-(4-morpholinyl)ethyl]amine oxalate](/img/structure/B6060277.png)
![N-methyl-3-{1-[3-(5-methyl-2-furyl)benzyl]-3-piperidinyl}-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6060285.png)
![4-{[{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6060292.png)